molecular formula C10H13N2O7P B1206874 3',5'-Cyclic dtmp CAS No. 6453-60-7

3',5'-Cyclic dtmp

Cat. No. B1206874
CAS RN: 6453-60-7
M. Wt: 304.19 g/mol
InChI Key: XLPGURCDSRIXFL-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-cyclic dTMP is a 3',5'-cyclic pyrimidine nucleotide derived from thymidine monophosphate. It has a role as a human metabolite.
3',5'-Cyclic dtmp is a natural product found in Pisum sativum with data available.

Scientific Research Applications

Extraction and Metabolism in Rat Tissues

A study by Newton et al. (1986) detailed the extraction, purification, identification, and metabolism of 3',5'-cyclic dTMP, among other cyclic nucleotides, from various rat tissues. They used a series of purification techniques and confirmed the presence of these nucleotides through chromatography and mass spectrometry methods (Newton et al., 1986).

Role in Enzymatic Hydrolysis

Campbell and Oliver (1972) investigated the enzymatic hydrolysis of cyclic nucleotides, including 3',5'-cyclic dTMP, in rat tissues. They found varying rates of hydrolysis for different cyclic nucleotides, with significant observations for 3',5'-cyclic dTMP in certain tissues (Campbell & Oliver, 1972).

Presence in Plant Tissues

In a study by Newton et al. (1989), 3',5'-cyclic dTMP was extracted and identified from both meristematic and non-meristematic regions of Pisum sativum (pea) roots, suggesting its presence and potential role in plant biology (Newton et al., 1989).

Gas-phase Hydrogen/Deuterium Exchange Reactions

Robinson et al. (1998) performed hydrogen/deuterium exchange reactions on various nucleotides, including 3',5'-cyclic nucleotides, in the gas phase. Their findings contribute to the understanding of nucleotide behavior and interactions under these conditions (Robinson et al., 1998).

Involvement in Thymidylate Biosynthesis

Chon et al. (2017) reviewed the mechanisms of thymidylate (dTMP) biosynthesis and its importance in DNA synthesis and cell division. They discussed the use of dTMP synthesis inhibitors in cancer treatment, highlighting the crucial role of dTMP in cellular processes (Chon et al., 2017).

properties

CAS RN

6453-60-7

Product Name

3',5'-Cyclic dtmp

Molecular Formula

C10H13N2O7P

Molecular Weight

304.19 g/mol

IUPAC Name

1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N2O7P/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14)/t6-,7+,8+/m0/s1

InChI Key

XLPGURCDSRIXFL-JGVFFNPUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)O

SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)O

Other CAS RN

27646-59-9

synonyms

2',3'-dideoxy-2',3'-didehydrothymidine monophosphate
d4T-MP
d4TMP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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